4-(Pyrrolidin-1-ylsulfonyl)benzamide
CAS No.: 313646-76-3
Cat. No.: VC5072808
Molecular Formula: C11H14N2O3S
Molecular Weight: 254.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313646-76-3 |
|---|---|
| Molecular Formula | C11H14N2O3S |
| Molecular Weight | 254.3 |
| IUPAC Name | 4-pyrrolidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C11H14N2O3S/c12-11(14)9-3-5-10(6-4-9)17(15,16)13-7-1-2-8-13/h3-6H,1-2,7-8H2,(H2,12,14) |
| Standard InChI Key | PMLMRUJVVNVOCJ-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N |
Introduction
4-(Pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities, including antibacterial and antitumor properties. The presence of a pyrrolidin-1-ylsulfonyl group attached to a benzamide core contributes to its pharmacological profile.
Synthesis Methods
The synthesis of 4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves several key steps, including sulfonation reactions. Common reagents include thionyl chloride, and solvents like dimethylformamide or dichloromethane are often used. The process requires careful monitoring of reaction times to optimize yield and purity.
Biological Activities and Applications
Sulfonamide derivatives, including those with pyrrolidin-1-ylsulfonyl groups, are researched for their potential in inhibiting certain signaling pathways associated with tumor growth or inflammation. This could lead to therapeutic effects in cancer treatment or other diseases.
Related Compounds and Research Findings
Compounds similar to 4-(pyrrolidin-1-ylsulfonyl)benzamide, such as N-(4-methyl-5-oxo-2-benzopyrano[4,3-b]pyridinyl)-4-(1-pyrrolidinylsulfonyl)benzamide, have been studied for their biological activities. These compounds often exhibit complex structures and are analyzed using spectroscopy techniques like NMR and IR to confirm their structure and purity.
| Compound | Molecular Weight | Description |
|---|---|---|
| N-(4-methyl-5-oxo-2-benzopyrano[4,3-b]pyridinyl)-4-(1-pyrrolidinylsulfonyl)benzamide | 463.5 g/mol | A pyridochromene derivative with potential biological activities. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume